molecular formula C20H24N4O2 B3015156 3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide CAS No. 1983086-11-8

3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide

Cat. No.: B3015156
CAS No.: 1983086-11-8
M. Wt: 352.438
InChI Key: TURXSYDYWDGFKA-UHFFFAOYSA-N
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Description

3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.438. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Neuroleptic Activity

Research has explored the synthesis of benzamides, including compounds structurally related to 3-amino-N-ethyl-4-(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)benzamide, for potential neuroleptic (antipsychotic) applications. One study synthesized a series of benzamides to evaluate their inhibitory effects on stereotyped behavior induced by apomorphine in rats, finding a good correlation between structure and activity (Iwanami et al., 1981).

Mannich Reaction and Biological Activity Analysis

In another study, 1,6-Diamino-2-oxopyridine-3,5-dicarbonitrile derivatives, which bear resemblance to the structure of interest, were utilized in the Mannich reaction. This reaction resulted in the formation of various heterocyclic systems, including 2,3,8,9-tetrahydro-6,10-methano[1,2,4]triazolo[1,5-a][1,5]diazocine derivatives. Additionally, an in silico predictive analysis of the biological activity of these new compounds was carried out (Dotsenko et al., 2021).

Synthesis of Diazabenzobicyclo[3.3.1]nonane System Derivatives

The synthesis of derivatives of the diazabenzobicyclo[3.3.1]nonane system, closely related to the compound , was investigated, focusing on methods that could produce 1,2,3,4-tetrahydro-6H-1,5-methanobenzo[d][1,2]diazocine derivatives. This study provides insights into the synthetic pathways that can be utilized for similar compounds (Shiotani et al., 1967).

Novel Annulated Products from Aminonaphthyridinones

Research into 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide, which shares structural similarities with the compound of interest, led to the discovery of novel heterocyclic systems. These findings indicate the potential for diverse applications in creating new compounds with unique properties (Deady & Devine, 2006).

Novel Tandem Transformations in Gewald Thiophenes

A study focused on novel transformations of the amino and carbonyl/nitrile groups in Gewald thiophenes, which are structurally related to the compound . This research is significant for the synthesis of thienopyrimidine and could inform similar synthetic strategies for related compounds (Pokhodylo et al., 2010).

Properties

IUPAC Name

3-amino-N-ethyl-4-(6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-2-22-20(26)14-6-7-18(16(21)9-14)23-10-13-8-15(12-23)17-4-3-5-19(25)24(17)11-13/h3-7,9,13,15H,2,8,10-12,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURXSYDYWDGFKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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